
4-(3-Hydroxypropoxy)benzonitrile
Overview
Description
4-(3-Hydroxypropoxy)benzonitrile is an organic compound with the molecular formula C10H11NO2 It features a benzonitrile core substituted with a 3-hydroxypropoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypropoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 4-(3-Oxopropoxy)benzonitrile
Reduction: 4-(3-Hydroxypropoxy)benzylamine
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
1.1. Synthetic Routes
The synthesis of 4-(3-Hydroxypropoxy)benzonitrile typically involves the reaction of benzonitrile with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is conducted under reflux conditions to facilitate the substitution reaction, yielding the desired compound.
1.2. Chemical Properties
- Molecular Formula : C10H11NO2
- Molecular Weight : 177.20 g/mol
- CAS Number : 147749-97-1
2.1. Chemistry
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : The hydroxypropoxy group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The nitrile group can be reduced to primary amines.
- Substitution Reactions : The methoxy group can be substituted with other functional groups under specific conditions.
This versatility makes it valuable for developing new compounds with tailored properties.
2.2. Biological Research
This compound has been investigated for its potential biological activities:
- Enzyme-Substrate Interactions : It is used as a probe in biochemical assays to study enzyme kinetics and interactions.
- Antiviral Activity : Compounds with similar structures have shown antiviral properties against viruses like HIV, suggesting potential therapeutic applications.
- Cytotoxicity Studies : Related compounds have demonstrated cytotoxic effects on various cancer cell lines, indicating that this compound may also possess antitumor properties.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for producing diverse chemical products.
4.1. Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral activity by interfering with viral entry mechanisms into host cells. For instance, modifications in the phenyl ring structure have been shown to enhance antiviral potency significantly.
4.2. Antitumor Activity
Studies on related benzonitrile derivatives have revealed significant cytotoxic effects against cancer cell lines, such as KB3 cells. These findings suggest that this compound may also induce apoptosis in malignant cells through mechanisms involving caspase activation.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropoxy)benzonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is hydrogenated to form an amine, which can then participate in further chemical transformations. The hydroxyl group can act as a nucleophile in substitution reactions, forming new bonds with electrophilic centers.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzonitrile: Lacks the 3-hydroxypropoxy group.
4-(3-Methoxypropoxy)benzonitrile: Contains a methoxy group instead of a hydroxy group.
4-(3-Aminopropoxy)benzonitrile: Contains an amino group instead of a hydroxy group.
Uniqueness
4-(3-Hydroxypropoxy)benzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Biological Activity
4-(3-Hydroxypropoxy)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
This compound features a benzonitrile core with a hydroxypropoxy substituent, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of benzonitrile derivatives with propylene oxide or similar reagents under controlled conditions. Various methods have been explored to enhance yield and purity, including solvent optimization and temperature control.
Research indicates that this compound may exhibit biological activities through several mechanisms:
- Inhibition of Protein Interactions : Similar compounds have shown potential in inhibiting protein-protein interactions, particularly in cancer pathways involving PD-1/PD-L1 signaling. For instance, related benzonitrile derivatives have demonstrated IC50 values indicating potent inhibition of these interactions (IC50 = 8.52 μM) .
- Antioxidant Properties : Studies suggest that compounds with hydroxy groups can exhibit antioxidant activities, potentially reducing oxidative stress in cellular environments.
Toxicity and Safety
While specific toxicity data for this compound is limited, general safety assessments indicate that compounds in this class should be evaluated for cytotoxicity and genotoxicity using standard assays such as MTT or comet assays.
Study 1: Anticancer Activity
A study focused on the synthesis of related benzonitrile derivatives explored their effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects on breast cancer cells, suggesting that modifications to the benzonitrile structure could enhance anticancer properties .
Compound | IC50 (μM) | Target |
---|---|---|
This compound | TBD | TBD |
Compound 7 (related derivative) | 8.52 | PD-1/PD-L1 |
Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capacity of various hydroxy-substituted benzonitriles, including this compound. The study utilized DPPH and ABTS assays to measure free radical scavenging activity. The compound showed moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Properties
IUPAC Name |
4-(3-hydroxypropoxy)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-8-9-2-4-10(5-3-9)13-7-1-6-12/h2-5,12H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFWPUKFXWRSMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568621 | |
Record name | 4-(3-Hydroxypropoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147749-97-1 | |
Record name | 4-(3-Hydroxypropoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10568621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.